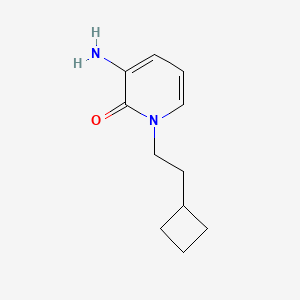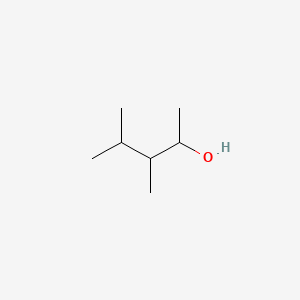
3,4-Dimethylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylpentan-2-ol is an organic compound with the molecular formula C7H16O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a pentane chain, which is substituted with two methyl groups at the third and fourth positions. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of tert-amyl chloride with propionaldehyde, followed by dehydration to produce 3,3-dimethylpent-2-ene, which is then hydrogenated to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions. The process typically requires specific catalysts, such as palladium or platinum, and is conducted at elevated temperatures and pressures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkanes.
Substitution: Results in the formation of alkyl halides.
Applications De Recherche Scientifique
3,4-Dimethylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3,4-dimethylpentan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in various chemical and biological systems. The hydroxyl group plays a crucial role in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylpentan-2-ol
- 3,3-Dimethylpentan-2-ol
- 2,4-Dimethylpentan-3-ol
Uniqueness
3,4-Dimethylpentan-2-ol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specific industrial and research contexts .
Propriétés
Numéro CAS |
64502-86-9 |
|---|---|
Formule moléculaire |
C7H16O |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
3,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-5(2)6(3)7(4)8/h5-8H,1-4H3 |
Clé InChI |
SODKTKJZYBOMMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241896.png)
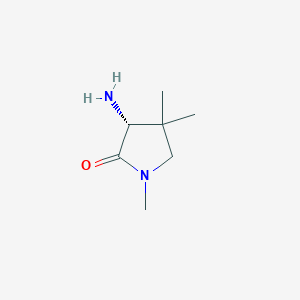
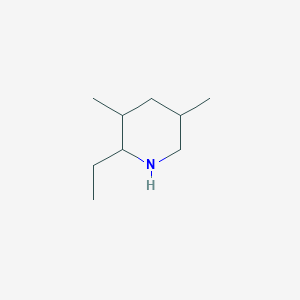
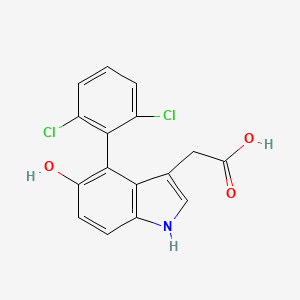
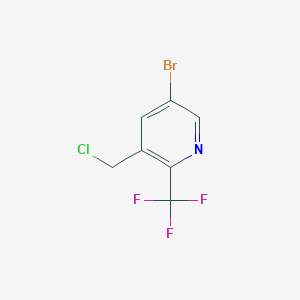

![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15241927.png)
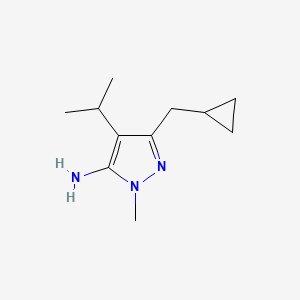
![1-[(3-Methylpyridin-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241937.png)
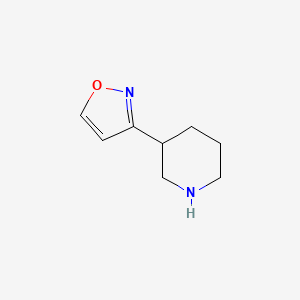
![(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B15241959.png)
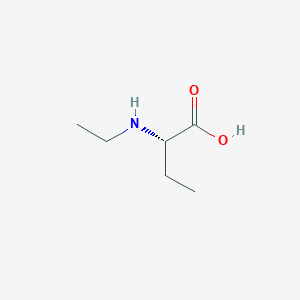
![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15241977.png)
